1-(2-Chloro-4-methylbenzyl)azetidin-3-ol 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1702445-80-4
VCID: VC3111625
InChI: InChI=1S/C11H14ClNO/c1-8-2-3-9(11(12)4-8)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3
SMILES: CC1=CC(=C(C=C1)CN2CC(C2)O)Cl
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

1-(2-Chloro-4-methylbenzyl)azetidin-3-ol

CAS No.: 1702445-80-4

Cat. No.: VC3111625

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-4-methylbenzyl)azetidin-3-ol - 1702445-80-4

Specification

CAS No. 1702445-80-4
Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name 1-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol
Standard InChI InChI=1S/C11H14ClNO/c1-8-2-3-9(11(12)4-8)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3
Standard InChI Key ZCARUUJGGRILCZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CN2CC(C2)O)Cl
Canonical SMILES CC1=CC(=C(C=C1)CN2CC(C2)O)Cl

Introduction

Chemical Identity and Fundamental Properties

1-(2-Chloro-4-methylbenzyl)azetidin-3-ol represents an important member of the azetidine family, characterized by its distinctive structural elements. The compound is defined by the following properties:

PropertyValue
Common Name1-(2-Chloro-4-methylbenzyl)azetidin-3-ol
CAS Number1702445-80-4
Molecular FormulaC₁₁H₁₄ClNO
Molecular Weight211.69 g/mol
StructureFour-membered azetidine ring with 3-hydroxyl group and N-substituted 2-chloro-4-methylbenzyl group
Physical StateNot specified in available literature
SolubilityNot reported in reviewed sources

The compound contains a secondary alcohol functional group at the 3-position of the azetidine ring, which contributes to its hydrogen-bonding capabilities and potential reactivity in various chemical transformations. The 2-chloro-4-methylbenzyl substituent at the nitrogen atom provides lipophilicity and potential for specialized interactions with biological targets .

Structural Characteristics and Molecular Features

1-(2-Chloro-4-methylbenzyl)azetidin-3-ol possesses several distinct structural features that influence its chemical behavior and biological interactions:

Core Structure

The foundation of the molecule is the azetidine ring - a highly strained four-membered nitrogen-containing heterocycle. This ring system creates a unique spatial arrangement that differs significantly from larger heterocycles such as pyrrolidines or piperidines. The strained nature of the azetidine ring contributes to:

  • Increased reactivity in certain chemical processes

  • Distinctive conformational properties that can enhance binding to biological targets

  • Specific dihedral angles that influence the orientation of substituents

Functional Groups and Substituents

The compound features two key functional elements beyond its azetidine core:

  • The hydroxyl group at position 3 serves as both a hydrogen bond donor and acceptor, potentially enabling interactions with diverse biological targets. This functional group also provides a handle for further chemical modifications.

  • The 2-chloro-4-methylbenzyl group attached to the nitrogen atom contributes several important characteristics:

    • The chlorine atom at the ortho position creates an electron-withdrawing effect and potential halogen bonding site

    • The methyl group at the para position adds lipophilicity and may influence the electron density distribution in the aromatic ring

    • The benzyl linkage provides conformational flexibility between the azetidine core and the aromatic component

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol and related compounds provides valuable insights for potential optimization strategies.

Key Structural Elements Influencing Activity

Several structural features may significantly impact the biological activity and physicochemical properties:

  • Azetidine Ring: The four-membered ring creates a specific spatial arrangement that differs from larger heterocycles. Its conformational constraints can lead to favorable binding interactions with specific protein targets .

  • 3-Hydroxyl Group: This functional group serves as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. It also provides a site for further derivatization to modulate activity and pharmacokinetic properties .

  • 2-Chloro-4-methylbenzyl Substituent: The halogen and methyl substituents on the aromatic ring influence:

    • Electronic distribution, affecting potential π-π interactions with aromatic residues in protein binding sites

    • Lipophilicity, impacting membrane permeability and protein binding

    • Metabolic stability, with the chlorine atom potentially blocking metabolic transformations at the ortho position

Comparative Analysis with Related Compounds

Comparing 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol with structurally related compounds provides valuable insights:

CompoundKey Structural DifferencePotential Impact on Properties
1-[2-Chloro-4-(hydroxymethyl)phenyl]azetidin-3-olHydroxymethyl instead of methyl at 4-positionIncreased hydrophilicity, additional H-bonding capability
1-(2-Bromo-5-fluorobenzyl)azetidin-3-olBromine instead of chlorine, fluoro at 5-positionDifferent electronic properties, potential altered binding profile
4-({1-[(2-Chloro-4-methylphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrilePyridine-2-carbonitrile ether at 3-position instead of hydroxylEnhanced lipophilicity, additional H-bond acceptors

These structural variations highlight the potential for fine-tuning the properties of the azetidin-3-ol scaffold through systematic modifications .

Recent Research Developments

Recent investigations involving compounds structurally related to 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol have focused on several key areas:

Enzyme Inhibition Studies

Recent studies have explored the potential of structurally similar compounds as inhibitors of MAGL, a key enzyme in endocannabinoid metabolism. Key findings include:

  • Development of novel spiro derivatives containing the 3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl moiety as potent and reversible MAGL inhibitors .

  • Demonstration of a unique binding mode to MAGL utilizing interactions with Arg57 and His121, differing from traditional MAGL inhibitors .

  • In vivo studies showing significant pharmacodynamic changes, including 2-arachidonoylglycerol (2-AG) increase and arachidonic acid (AA) decrease at doses of 0.3-10 mg/kg (p.o.) for related compounds .

Synthetic Methodology Advancements

New approaches for synthesizing azetidine derivatives have emerged, including:

  • Oxidative allene amination for the synthesis of azetidin-3-ones, which can serve as precursors to azetidin-3-ols through reduction .

  • Improved procedures for introducing substituents onto the azetidine nitrogen, including optimized conditions for N-alkylation reactions .

  • Stereoselective synthesis methods enabling the preparation of enantiomerically pure azetidine derivatives, which is crucial for biological applications where stereochemistry significantly impacts activity .

Future Research Directions

Based on current literature and the unique structural features of 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol, several promising research directions emerge:

Medicinal Chemistry Optimization

Future medicinal chemistry efforts might focus on:

  • Systematic modification of the benzyl substituent pattern to optimize potency, selectivity, and pharmacokinetic properties.

  • Exploration of various substituents at the 3-hydroxyl position to develop prodrugs or compounds with enhanced bioavailability.

  • Investigation of stereochemical aspects, particularly the preparation and biological evaluation of individual stereoisomers to identify optimal configurations for specific targets .

Expanded Biological Evaluation

Additional biological investigations could include:

  • Screening against broader panels of enzymes and receptors to identify novel targets beyond the currently known activities.

  • Detailed mechanistic studies to elucidate binding modes and interaction profiles with identified targets.

  • In vivo evaluation of promising derivatives in relevant disease models, particularly those involving the endocannabinoid system .

Advanced Synthetic Approaches

Development of improved synthetic methodologies might include:

  • Scalable, environmentally friendly synthetic routes that minimize the use of hazardous reagents and solvents.

  • Stereocontrolled synthesis methods for accessing specific stereoisomers with high enantiopurity.

  • Diversity-oriented synthesis approaches to rapidly generate libraries of azetidin-3-ol derivatives for structure-activity relationship studies .

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